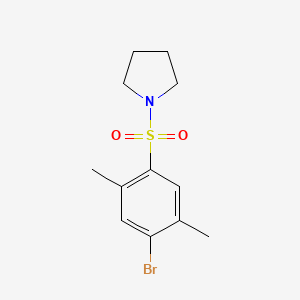
Cadmium112
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium-112 is a stable isotope of cadmium, denoted as 112Cd. It is one of the naturally occurring isotopes of cadmium, with an atomic number of 48 and a mass number of 112. Cadmium-112 is known for its applications in various scientific fields due to its unique properties, including its stability and non-radioactive nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium-112 can be synthesized through various methods, including the reduction of cadmium compounds or the separation of cadmium isotopes. One common method involves the reduction of cadmium oxide (CdO) using hydrogen gas at high temperatures. The reaction is as follows: [ \text{CdO} + \text{H}_2 \rightarrow \text{Cd} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of cadmium-112 often involves the separation of cadmium isotopes using techniques such as gas diffusion or centrifugation. These methods allow for the enrichment of cadmium-112 from natural cadmium sources, which contain a mixture of isotopes .
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium-112 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example:
Oxidation: Cadmium-112 reacts with oxygen to form cadmium oxide (CdO). [ 2\text{Cd} + \text{O}_2 \rightarrow 2\text{CdO} ]
Reduction: Cadmium-112 can be reduced from its compounds, such as cadmium chloride (CdCl2), using reducing agents like hydrogen gas. [ \text{CdCl}_2 + \text{H}_2 \rightarrow \text{Cd} + 2\text{HCl} ]
Substitution: Cadmium-112 can undergo substitution reactions with halogens to form cadmium halides. [ \text{Cd} + \text{Cl}_2 \rightarrow \text{CdCl}_2 ]
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas, oxygen, and halogens (chlorine, bromine, iodine). The reactions typically occur under controlled conditions, such as elevated temperatures and specific atmospheric conditions .
Major Products: The major products formed from these reactions include cadmium oxide (CdO), cadmium chloride (CdCl2), and other cadmium halides .
Applications De Recherche Scientifique
Cadmium-112 has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of cadmium-based compounds and materials.
Biology: Employed in biological labeling and tracing studies due to its stable isotope properties.
Medicine: Utilized in the production of diagnostic radioisotopes, such as indium-111, which is used in medical imaging.
Industry: Applied in the manufacturing of HeCd lasers, which are used in various industrial and scientific applications
Mécanisme D'action
The mechanism of action of cadmium-112 involves its interaction with various molecular targets and pathways. In biological systems, cadmium-112 can bind to proteins and enzymes, affecting their function. It can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. Additionally, cadmium-112 can interfere with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, and cause epigenetic modifications, including DNA methylation and histone modifications .
Comparaison Avec Des Composés Similaires
Cadmium-112 can be compared with other cadmium isotopes and similar elements in the periodic table:
Cadmium-110: Another stable isotope of cadmium with similar chemical properties but different mass number.
Cadmium-114: A stable isotope with a higher mass number and slightly different nuclear properties.
Zinc: A chemically similar element in the same group of the periodic table, but with different physical and chemical properties.
Mercury: Another element in the same group, known for its liquid state at room temperature and different reactivity compared to cadmium
Cadmium-112 stands out due to its stability and specific applications in scientific research and industry, making it a valuable compound for various purposes.
Propriétés
Numéro CAS |
14336-65-3 |
|---|---|
Formule moléculaire |
C3H2N2O2S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]piperidine](/img/structure/B1171825.png)

